molecular formula C20H23FN2O3S B11352015 1-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11352015
M. Wt: 390.5 g/mol
InChI Key: NYNVRTSHENTMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C21H25FN2O4S. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, making it a molecule of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and methanesulfonyl groups can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Compared to these compounds, 1-[(2-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide may offer unique properties such as enhanced binding affinity or selectivity due to the presence of the fluorophenyl group. Examples of similar compounds include:

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-5-4-7-18(13-15)22-20(24)16-9-11-23(12-10-16)27(25,26)14-17-6-2-3-8-19(17)21/h2-8,13,16H,9-12,14H2,1H3,(H,22,24)

InChI Key

NYNVRTSHENTMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.